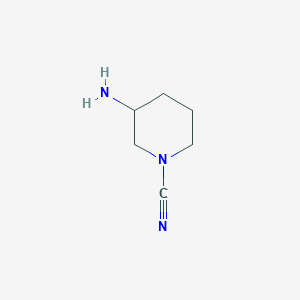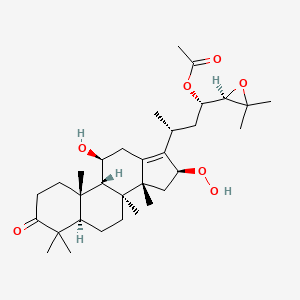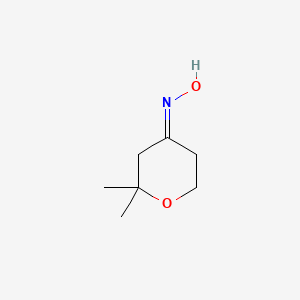
3-Aminopiperidine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopiperidine-1-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic compounds containing one nitrogen atom this compound is characterized by the presence of an amino group at the third position and a carbonitrile group at the first position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopiperidine-1-carbonitrile can be achieved through several methods. One common approach involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases (TAs-IMB) with isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor . This method offers high yield and enantiomeric excess, making it suitable for large-scale production.
Another method involves the use of multi-enzyme cascades, utilizing variants of galactose oxidase and imine reductase, to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . This approach prevents potential racemization of key intermediates and results in high enantiopurity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes and multi-enzyme cascades allows for the streamlined synthesis of the compound with high yield and purity, making it suitable for pharmaceutical and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
Major products formed from these reactions include substituted piperidines, piperidinones, and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Aminopiperidine-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Aminopiperidine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopiperidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
3-Aminopiperidine-1-carboxylate: Contains a carboxylate group instead of a carbonitrile group, leading to different reactivity and applications.
3-Aminoazepane: A seven-membered ring analog with similar reactivity but different steric properties.
Uniqueness
3-Aminopiperidine-1-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group, which allows for a wide range of chemical reactions and applications. Its high reactivity and versatility make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
2149543-42-8 |
|---|---|
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-aminopiperidine-1-carbonitrile |
InChI |
InChI=1S/C6H11N3/c7-5-9-3-1-2-6(8)4-9/h6H,1-4,8H2 |
Clé InChI |
ACMQNDYVVBAFQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)


![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)


![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
